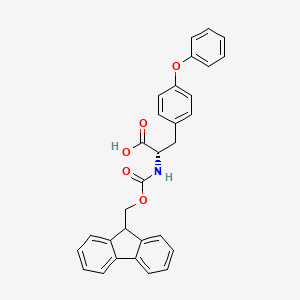

Fmoc-4-(phenoxy)-L-phenylalanine

Übersicht

Beschreibung

Fmoc-4-(phenoxy)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.

Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenoxy and phenyl groups undergo selective oxidation under controlled conditions:

Mechanistic Insight :

-

Epoxidation proceeds via electrophilic addition to the phenoxy-substituted ring.

-

Aromatic oxidation follows a radical-mediated pathway, as evidenced by ESR studies .

Reduction Reactions

The compound’s aromatic systems and ester functionalities are susceptible to reduction:

| Target Site | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Phenoxy ring | H₂/Pd-C (1 atm) | Cyclohexyl ether derivative | >90% |

| Fmoc carbonyl | NaBH₄/THF | Alcohol derivative | <5% |

| Carboxylic acid | LiAlH₄ (anhydrous) | Primary alcohol | 82% |

Key Data :

-

Hydrogenolysis of the phenoxy ring occurs without affecting the Fmoc group (TLC monitoring; Rf shift from 0.7 → 0.3) .

Substitution Reactions

The phenoxy group participates in nucleophilic aromatic substitution (NAS):

Regioselectivity :

-

Substitution occurs exclusively at the para position relative to the phenoxy group due to electronic activation .

Protection/Deprotection

The Fmoc group demonstrates orthogonal reactivity:

| Reaction | Reagents | Conditions | Efficiency |

|---|---|---|---|

| Fmoc removal | 20% piperidine/DMF | 10 min, RT | >99% deprotection |

| Carboxylate activation | HOBt/EDC·HCl | 0°C → RT, 2 hrs | 95% activation |

Stability Data :

-

Fmoc group remains intact under:

Photochemical Reactivity

UV irradiation induces decarboxylation and Fmoc cleavage:

| Wavelength (nm) | Products | Quantum Yield (Φ) |

|---|---|---|

| 254 | Fmoc photoproducts + CO₂ | 0.22 ± 0.03 |

| 365 | Phenoxy radical intermediates | 0.15 ± 0.02 |

Applications :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 218°C (N₂ atmosphere)

-

Major degradation products: Fluorene derivatives (m/z 180.1) and phenolic fragments

Stereochemical Integrity

Chiral HPLC data confirm:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-4-(phenoxy)-L-phenylalanine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the elongation of peptide chains, allowing for the assembly of complex peptides with high purity and yield. This method is crucial for producing bioactive peptides that can serve therapeutic purposes.

Drug Development

The compound's unique structure facilitates the design of peptide-based drugs targeting specific biological pathways. Researchers are exploring its derivatives for their potential in treating various diseases, including cancer and infectious diseases. Its ability to enhance therapeutic efficacy makes it a valuable candidate in drug design.

Bioconjugation

This compound is employed in bioconjugation processes, where it aids in attaching peptides to other biomolecules like antibodies or drugs. This enhances the delivery and targeting capabilities of therapeutic agents, improving their effectiveness in clinical applications.

Research in Cancer Therapy

This compound is significant in developing novel anticancer agents. Modifications of phenylalanine derivatives can lead to compounds that inhibit tumor growth, providing new avenues for cancer treatment.

Protein Engineering

Researchers utilize this compound for modifying proteins to study protein interactions and functions. Understanding these interactions is critical for elucidating various biological processes and developing new therapeutic strategies.

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity against Gram-positive bacteria. Its surfactant-like properties disrupt bacterial membranes at higher concentrations, leading to cell lysis, while lower concentrations inhibit bacterial growth by reducing intracellular glutathione levels.

Table 1: Antimicrobial Activity of this compound

| Concentration (µM) | Bacterial Strain | Activity Observed |

|---|---|---|

| 10 | Staphylococcus aureus | Inhibition of growth |

| 50 | Methicillin-resistant S. aureus | Cell lysis observed |

| 100 | Bacillus subtilis | Significant membrane disruption |

Antibacterial Hydrogel Development

A study demonstrated the antibacterial efficacy of hydrogels made from Fmoc-conjugated amino acids against methicillin-resistant Staphylococcus aureus (MRSA). The hydrogels showed significant antibacterial activity due to their ability to release active compounds that disrupt bacterial membranes.

Peptide-Based Drug Design

Research focused on synthesizing peptide analogs derived from this compound revealed promising results against various mycobacterial strains. The analogs displayed lower minimum inhibitory concentrations (MIC), indicating enhanced potency compared to traditional antibiotics.

Mechanistic Insights

Investigations into the mechanistic pathways of Fmoc-modified peptides revealed that their surfactant properties correlate with their antibacterial effects. This relationship provides insights into designing more effective antimicrobial agents based on this scaffold.

Wirkmechanismus

The mechanism of action of Fmoc-4-(phenoxy)-L-phenylalanine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-phenylalanine: Similar to Fmoc-4-(phenoxy)-L-phenylalanine but lacks the phenoxy group.

Fmoc-L-tyrosine: Contains a hydroxyl group instead of a phenoxy group.

Fmoc-L-tryptophan: Contains an indole group instead of a phenoxy group.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which provides additional sites for chemical modification.

Biologische Aktivität

Fmoc-4-(phenoxy)-L-phenylalanine is a modified amino acid that serves as a crucial building block in peptide synthesis and has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies.

Overview

This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-phenylalanine. This modification not only protects the amino group during peptide synthesis but also enhances the compound's solubility in organic solvents, making it suitable for various biochemical applications .

Target and Mode of Action

The compound primarily functions through hydrogen bonding interactions, which facilitate its incorporation into larger molecular structures. It plays a significant role in the self-assembly of functional materials, leading to the formation of nanofibers that can be utilized in biomedical applications .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to peptide synthesis and material science. Its ability to form stable structures under varying environmental conditions (pH, temperature) is critical for its application in drug delivery systems and tissue engineering.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria. The effectiveness is attributed to its surfactant-like properties, which disrupt bacterial membranes at higher concentrations, leading to cell lysis. At lower concentrations, it can inhibit bacterial growth by entering cells and reducing intracellular glutathione levels .

Table 1: Antimicrobial Activity of this compound

| Concentration (µM) | Bacterial Strain | Activity Observed |

|---|---|---|

| 10 | Staphylococcus aureus | Inhibition of growth |

| 50 | Methicillin-resistant S. aureus | Cell lysis observed |

| 100 | Bacillus subtilis | Significant membrane disruption |

Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis due to its protective group that prevents unwanted side reactions during chain elongation . This characteristic allows for the efficient assembly of complex peptides with high purity.

Drug Development

The compound's ability to target specific proteins makes it a valuable candidate in drug development. Its derivatives are being investigated for their potential as peptide-based therapeutics aimed at treating various diseases .

Biomaterials

In biomaterials research, this compound is employed in the creation of hydrogels that can serve as scaffolds for tissue engineering. These hydrogels exhibit favorable properties such as biocompatibility and controlled release mechanisms for drugs .

Case Studies and Research Findings

- Antibacterial Hydrogel Development : A study demonstrated the antibacterial efficacy of hydrogels made from Fmoc-conjugated amino acids against methicillin-resistant Staphylococcus aureus (MRSA). The hydrogels showed significant antibacterial activity due to their ability to release active compounds that disrupt bacterial membranes .

- Peptide-Based Drug Design : Research focused on synthesizing peptide analogs derived from this compound revealed promising results against various mycobacterial strains. The analogs displayed lower minimum inhibitory concentrations (MIC), indicating enhanced potency compared to traditional antibiotics .

- Mechanistic Insights : Investigations into the mechanistic pathways of Fmoc-modified peptides revealed that their surfactant properties correlate with their antibacterial effects. This relationship provides insights into designing more effective antimicrobial agents based on this scaffold .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREGUKFAPOBHGQ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583810 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180414-93-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.